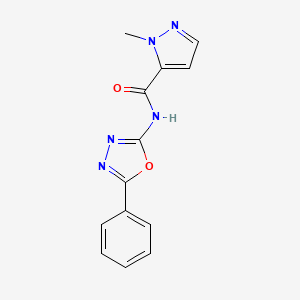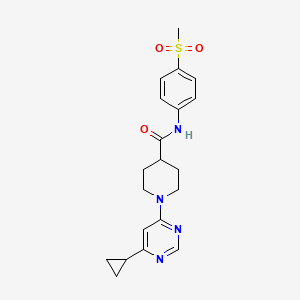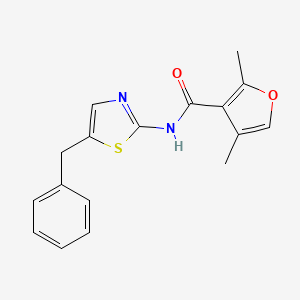![molecular formula C19H20FN5O2S B2861803 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine CAS No. 1396673-33-8](/img/structure/B2861803.png)
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine is a complex organic compound with intriguing properties. This compound features a unique structure that combines elements of triazole, piperazine, and thienyl groups, making it an attractive subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Preparation: : The compound can be synthesized via the click chemistry approach, particularly the Huisgen cycloaddition reaction between azides and alkynes. The 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole moiety is prepared by reacting the corresponding azide with an alkyne in the presence of a copper(I) catalyst.
Piperazine Derivatization: : The piperazine ring is then functionalized with a 2-thienylcarbonyl group through acylation reactions, often using an acid chloride in the presence of a base such as triethylamine.
Final Assembly: : The key intermediate compounds are then subjected to a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial synthesis would likely involve:
Batch Processing: : For precise control over reaction conditions.
Continuous Flow Synthesis: : To enhance the efficiency and scalability of the production process. This method would minimize reaction times and increase yields by providing a controlled environment for high-throughput synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the triazole and thienyl groups, typically using reagents such as hydrogen peroxide or peracids.
Reduction: : The compound can be reduced at various positions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
Oxidation Products: : Oxidized derivatives at the triazole and thienyl rings.
Reduction Products: : Reduced forms at various ring positions.
Substitution Products: : Halogenated, nitrated, and sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex molecules due to its multifaceted structure.
Biology
Studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine
Potentially explored for its pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Possible applications in the development of novel materials, including polymers and other advanced materials due to its unique functional groups.
Mécanisme D'action
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activities.
Pathways: : The compound could be involved in pathways such as signal transduction, enzyme inhibition, or modulation of receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
**1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-furanylcarbonyl)piperazine
**1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thiophenylcarbonyl)piperazine
Uniqueness
The presence of the thienyl group distinguishes it from other similar compounds, potentially altering its electronic properties and reactivity.
The specific substitution pattern and combination of functional groups give it unique chemical and biological properties not found in its analogs.
Propriétés
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-27-17-5-4-14(11-16(17)20)25-15(12-21-22-25)13-23-6-8-24(9-7-23)19(26)18-3-2-10-28-18/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKJTXDWGHLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)


![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)



![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)

